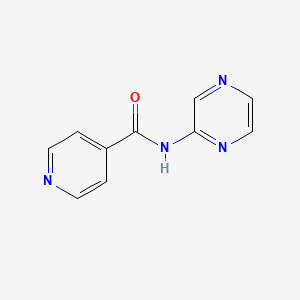![molecular formula C12H24N2O2 B6257947 tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate CAS No. 1488741-79-2](/img/no-structure.png)
tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate, also known as TBCM, is a versatile compound that has been used in a wide array of scientific research applications. It is a white crystalline solid with a melting point of 98-99 °C and is soluble in water and organic solvents. TBCM is a small molecule that can be used as a building block for larger molecules, and can be used to modify existing molecules. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other compounds used in research. It is also used in the synthesis of peptides and proteins.
科学的研究の応用
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a variety of scientific research applications. It has been used in the synthesis of peptides, proteins, and other compounds used in research. It has also been used in the synthesis of drugs, pesticides, and other compounds used in research. It has been used in the synthesis of drugs that target specific enzymes, receptors, and other molecules in the body. It has also been used in the synthesis of compounds that target specific diseases, such as cancer and HIV.
作用機序
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate is a small molecule that acts as a building block for larger molecules. It can be used to modify existing molecules, and can be used to synthesize peptides, proteins, and other compounds used in research. It can also be used to modify existing molecules, such as enzymes and receptors, in order to target specific diseases.
Biochemical and Physiological Effects
tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has been used in the synthesis of drugs that target specific enzymes, receptors, and other molecules in the body. It has also been used in the synthesis of compounds that target specific diseases, such as cancer and HIV. In addition, it has been used in the synthesis of compounds that act as agonists or antagonists of certain molecules, such as neurotransmitters.
実験室実験の利点と制限
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easier to work with and manipulate. It is also relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, it can be used to modify existing molecules, which can be useful for synthesizing drugs and other compounds used in research.
The main limitation of tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate is that it is not very stable in water or organic solvents. This can make it difficult to use in certain experiments, as it may degrade before it can be used. Additionally, it can be difficult to purify and isolate the compound, as it can be easily contaminated with other compounds.
将来の方向性
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has a variety of potential future applications. It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used to modify existing molecules in order to target specific diseases, such as cancer and HIV. Additionally, it could be used in the synthesis of compounds that act as agonists or antagonists of certain molecules, such as neurotransmitters. Finally, it could be used in the synthesis of compounds that target specific enzymes, receptors, and other molecules in the body.
合成法
Tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate can be synthesized using a variety of methods. One of the most common methods involves reacting tert-butyl chloride with 2-(methylamino)cyclopentanemethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate, which can then be purified using a variety of methods.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 2-(methylamino)cyclopentylmethanol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "2-(methylamino)cyclopentylmethanol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 2-(methylamino)cyclopentylmethanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
1488741-79-2 |
製品名 |
tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate |
分子式 |
C12H24N2O2 |
分子量 |
228.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



